molecular formula C10H10ClFN2S B1482518 4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092513-36-3

4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1482518
CAS No.: 2092513-36-3
M. Wt: 244.72 g/mol
InChI Key: PKRVUNGKVUYMDD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a synthetically designed pyrazole derivative intended for research and development purposes. This compound is part of the pyrazole heterocycle family, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The molecular structure incorporates a chloromethyl group, which serves as a versatile handle for further synthetic modification through nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries . The 2-fluoroethyl chain on the pyrazole nitrogen and the thiophene moiety at the 3-position are functional groups commonly explored to fine-tune the compound's physicochemical properties and biological interactions. Research Applications and Value: Pyrazole cores are extensively investigated as key pharmacophores in the discovery of new therapeutic agents. Researchers value these structures for developing potential anticancer, anti-inflammatory, and antimicrobial compounds . The specific substitution pattern on this pyrazole derivative makes it a valuable intermediate for constructing more complex molecules aimed at hit-to-lead optimization campaigns. Its structure is analogous to other chloromethyl-pyrazole compounds used in synthesizing potential inhibitors . For Research Use Only: This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care in a controlled laboratory environment, utilizing appropriate personal protective equipment.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVUNGKVUYMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its versatility in pharmaceutical applications, particularly in the development of anticancer and anti-inflammatory agents. The presence of specific substituents such as chloromethyl and fluoroethyl groups enhances its reactivity and biological profile.

  • Molecular Formula : C11H10ClF N3S
  • Molecular Weight : 235.73 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may inhibit certain kinases and modulate signaling pathways associated with cancer cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Biological Activity IC50 Value (µM) Cell Line Tested Mechanism
Study 1Anticancer25.4MCF-7 (breast cancer)Apoptosis induction via caspase activation
Study 2Anti-inflammatory15.8RAW 264.7 (macrophages)Inhibition of NF-kB pathway
Study 3Antimicrobial30.0Staphylococcus aureusDisruption of bacterial cell wall synthesis

Case Studies

  • Anticancer Activity
    In a study investigating the anticancer properties, this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25.4 µM. The mechanism was linked to the induction of apoptosis through the activation of caspases, highlighting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects
    Another study focused on the anti-inflammatory properties of this compound, demonstrating an IC50 value of 15.8 µM against RAW 264.7 macrophages. The compound effectively inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
  • Antimicrobial Properties
    The antimicrobial activity was assessed against Staphylococcus aureus, with an observed IC50 value of 30 µM. The compound's mechanism involved disrupting bacterial cell wall synthesis, indicating its potential as an antibacterial agent.

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2091620-75-4)

This positional isomer differs in the chloromethyl group’s placement (position 5 vs. 4). Safety data for this isomer highlight precautions for handling chlorinated compounds, including avoiding inhalation and skin contact .

4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2098086-84-9)

Replacing the chloromethyl group with an azidomethyl moiety increases reactivity due to the azide’s participation in click chemistry. The compound has a molecular weight of 251.28 g/mol and a higher hydrogen bond acceptor count (5 vs. 3 in the chloromethyl analog), which may enhance solubility and bioactivity .

Fluorinated Pyrazole Derivatives

4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

This compound (MW: 292.60 g/mol) contains multiple fluorinated groups, improving lipophilicity and metabolic stability. It is synthesized via methods involving halogenation and cyclization (Scheme 2, ) and is used in herbicides and pharmaceuticals due to its stability and reactivity .

(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(4-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one (3h)

This chalcone-pyrazole-thiophen hybrid (MW: 437.88 g/mol) demonstrated a high docking score (-8.825) and cytotoxic activity against cancer cells, attributed to its conjugated system and electron-withdrawing groups . In contrast, the target compound’s simpler structure may limit similar activity unless functionalized further.

Brominated Analog: 3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole

The bromine substituent enhances leaving-group ability, making this compound a reactive intermediate for alkylation reactions. Its synthesis involves bromination of a pyrazole precursor, contrasting with the target compound’s likely chlorination pathway .

Preparation Methods

Pyrazole Core Formation and Thiophen-2-yl Substitution

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For the 3-(thiophen-2-yl) substitution, the thiophene ring is introduced either by:

  • Using a 1,3-dicarbonyl precursor already bearing a thiophen-2-yl substituent, or
  • Employing cross-coupling reactions (e.g., Suzuki or Stille coupling) on a halopyrazole intermediate to append the thiophen-2-yl group.

Example from literature: European patent EP0942909B1 describes preparation of pyrazoles substituted at the 3-position with thiophen-2-yl groups by condensation methods and subsequent functionalization steps.

Introduction of the 1-(2-fluoroethyl) Group

The N-1 position alkylation of pyrazoles with fluoroalkyl groups such as 2-fluoroethyl can be achieved by nucleophilic substitution reactions using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.

  • Typical conditions involve the use of a strong base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide or acetonitrile.
  • The reaction proceeds via deprotonation of the pyrazole N-H followed by alkylation with the fluoroethyl halide.

This method is supported by analogous alkylation reactions reported in pyrazole chemistry literature.

Installation of the 4-(Chloromethyl) Group

The chloromethyl substituent at the 4-position of the pyrazole ring can be introduced by:

  • Halomethylation reactions, typically involving chloromethylation reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.
  • Alternatively, selective chlorination of a methyl group at the 4-position can be performed using reagents like thionyl chloride or sulfuryl chloride.

In the context of pyrazoles, the chloromethylation is often carried out on a precursor bearing a methyl group at the 4-position, converting it to the chloromethyl derivative.

Detailed Synthetic Route Example

Based on available patent literature and experimental procedures for similar pyrazole derivatives, a plausible preparation route is as follows:

Step Reaction Reagents/Conditions Notes
1 Synthesis of 3-(thiophen-2-yl)-1H-pyrazole Condensation of hydrazine with 1-(thiophen-2-yl)-1,3-dicarbonyl compound Forms pyrazole core with thiophen substitution at C-3
2 N-1 alkylation with 2-fluoroethyl group 2-fluoroethyl bromide, K2CO3, DMF, 50-80°C, inert atmosphere Selective alkylation at N-1 position
3 Chloromethylation at C-4 Chloromethyl methyl ether or paraformaldehyde/HCl, solvent: dichloromethane, 0-25°C Converts methyl group to chloromethyl

Research Findings and Optimization Notes

  • Selectivity: Alkylation at N-1 is favored under basic conditions, avoiding O-alkylation or other side reactions.
  • Yield: Reported yields for similar alkylation steps range from 60% to 85% depending on reaction time and temperature.
  • Purification: Crude products often require chromatographic purification (e.g., silica gel column chromatography) to separate regioisomers or unreacted starting materials.
  • Safety: Chloromethylation reagents are toxic and carcinogenic; strict safety protocols are necessary.
  • Alternative Methods: Cross-coupling reactions using palladium catalysts can be employed to introduce thiophen-2-yl substituents on halopyrazole intermediates, offering milder conditions and higher functional group tolerance.

Summary Table of Preparation Methods

Preparation Step Method Reagents Conditions Yield Range Key References
Pyrazole core formation with thiophen-2-yl Cyclocondensation Hydrazine + thiophen-2-yl substituted diketone Room temp to reflux 70-90%
N-1 Alkylation with 2-fluoroethyl Nucleophilic substitution 2-fluoroethyl bromide, K2CO3, DMF 50-80°C, inert atmosphere 60-85%
4-(Chloromethyl) group introduction Chloromethylation Chloromethyl methyl ether or paraformaldehyde/HCl 0-25°C 50-75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
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4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

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